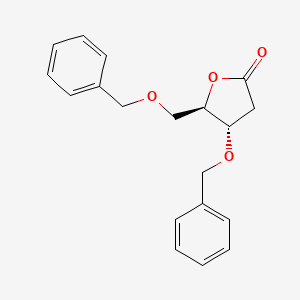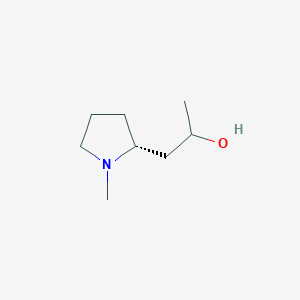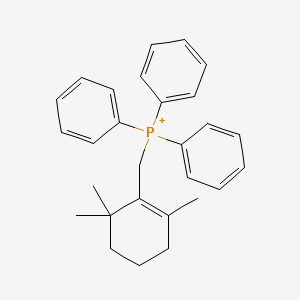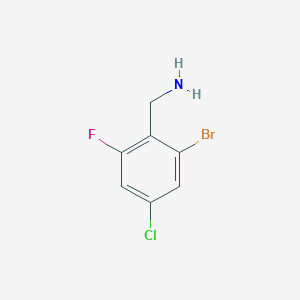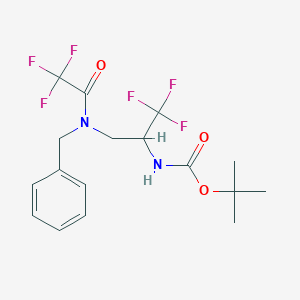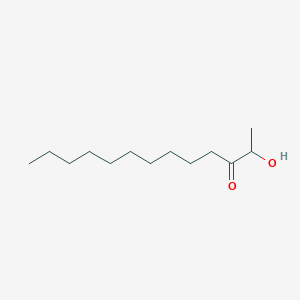
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H7FO2 It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the fluorination of 2-hydroxyacetophenone followed by formylation. The process typically includes the following steps:
Fluorination: The starting material, 2-hydroxyacetophenone, is subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 2-position.
Formylation: The fluorinated intermediate is then treated with a formylating agent, such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4), to introduce the aldehyde group at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of cost-effective and readily available reagents to minimize production costs.
化学反应分析
Types of Reactions
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for the formation of tosylates, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 2-(2-Fluoro-5-hydroxyphenyl)acetic acid.
Reduction: 2-(2-Fluoro-5-hydroxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways, particularly those involving aldehyde dehydrogenases.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of fine chemicals and specialty materials, including polymers and advanced materials with specific functional properties.
作用机制
The mechanism of action of 2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids.
Pathways Involved: It participates in metabolic pathways involving the detoxification of aldehydes and the biosynthesis of various biomolecules.
相似化合物的比较
Similar Compounds
2-Hydroxyacetophenone: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
2-Fluoroacetophenone: Lacks the hydroxyl group, which affects its solubility and reactivity.
5-Fluoro-2-hydroxyacetophenone: Similar structure but with different functional group positioning, affecting its chemical properties and reactivity.
Uniqueness
2-(2-Fluoro-5-hydroxyphenyl)acetaldehyde is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties such as increased reactivity and specific interactions with biological targets. This makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C8H7FO2 |
|---|---|
分子量 |
154.14 g/mol |
IUPAC 名称 |
2-(2-fluoro-5-hydroxyphenyl)acetaldehyde |
InChI |
InChI=1S/C8H7FO2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,4-5,11H,3H2 |
InChI 键 |
AYYIOYHLFSYWEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)CC=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


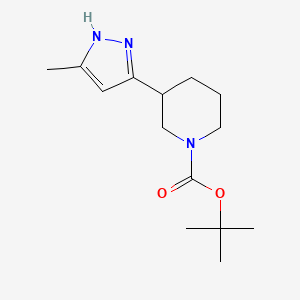
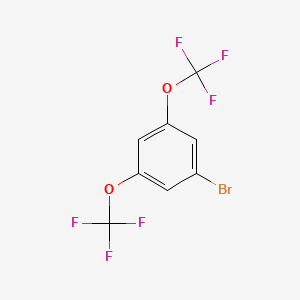
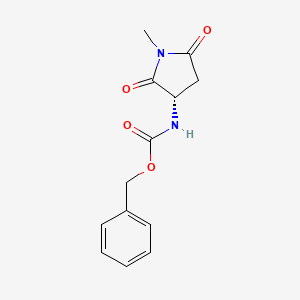

![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
